molecular formula C23H32O8 B593488 1-O-Ethylpiptocarphin F CAS No. 142891-12-1

1-O-Ethylpiptocarphin F

Cat. No.: B593488
CAS No.: 142891-12-1
M. Wt: 436.501
InChI Key: MGNUNTNCLXJNOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Ethylpiptocarphin F is typically isolated from natural sources, specifically the herbs of Vernonia volkameriifolia . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques to achieve high purity levels (≥98%) .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands. This would involve optimizing solvent usage, extraction times, and purification processes to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-O-Ethylpiptocarphin F can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-O-Ethylpiptocarphin F has been cited in numerous scientific studies for its potential biological activities . Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of sesquiterpenoids.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The exact mechanism of action of 1-O-Ethylpiptocarphin F is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

1-O-Ethylpiptocarphin F can be compared with other sesquiterpenoids isolated from Vernonia volkameriifolia and related species. Some similar compounds include:

  • Piptocarphin A
  • Piptocarphin B
  • Piptocarphin C
  • Piptocarphin D
  • Piptocarphin E

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting biological properties.

Properties

IUPAC Name

[11-ethoxy-6-(ethoxymethyl)-10-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O8/c1-7-27-13-15-18-16(30-20(15)25)11-21(5)9-10-23(31-21,28-8-2)22(6,26)12-17(18)29-19(24)14(3)4/h11,17,26H,3,7-10,12-13H2,1-2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNUNTNCLXJNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)OCC)(C)O)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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